molecular formula C20H26N4O3 B243233 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

Numéro de catalogue B243233
Poids moléculaire: 370.4 g/mol
Clé InChI: XTGLAQYHMSHHIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to have therapeutic potential in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.

Mécanisme D'action

TAK-659 selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of B-cells by regulating various downstream signaling pathways. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies. TAK-659 has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages as a research tool, including its high potency and selectivity against BTK. TAK-659 has also been optimized for oral administration, making it a convenient and practical research tool. However, TAK-659 has some limitations, including its relatively short half-life and potential off-target effects.

Orientations Futures

There are several future directions for the research and development of TAK-659. One potential direction is the combination of TAK-659 with other targeted therapies for the treatment of B-cell malignancies. Another direction is the investigation of TAK-659 in other autoimmune disorders, such as multiple sclerosis and type 1 diabetes. Additionally, further optimization of TAK-659 for improved pharmacokinetic properties and reduced off-target effects could enhance its therapeutic potential.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with tert-butyl 6-bromo-1H-pyrimidin-4-one. This reaction is followed by a series of purification steps, including column chromatography and recrystallization, to obtain the final product. The synthesis of TAK-659 has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, TAK-659 has been shown to inhibit BTK activity and suppress B-cell receptor signaling, leading to the induction of apoptosis in B-cell malignancies. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
In clinical trials, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and Sjogren's syndrome.

Propriétés

Formule moléculaire

C20H26N4O3

Poids moléculaire

370.4 g/mol

Nom IUPAC

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)17-11-18(25)22-19(21-17)24-8-6-23(7-9-24)12-14-4-5-15-16(10-14)27-13-26-15/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,21,22,25)

Clé InChI

XTGLAQYHMSHHIW-UHFFFAOYSA-N

SMILES isomérique

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

SMILES

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

SMILES canonique

CC(C)(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.